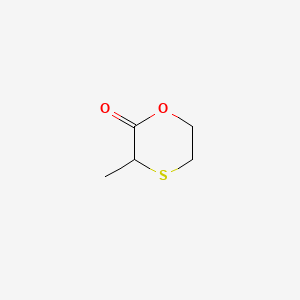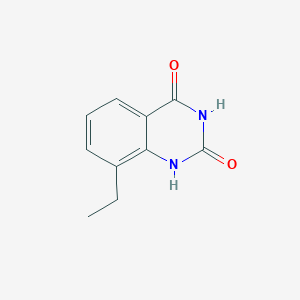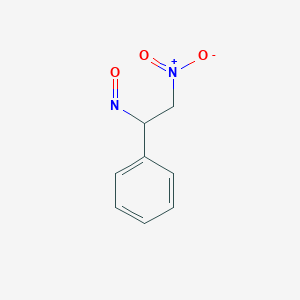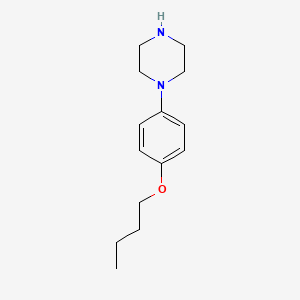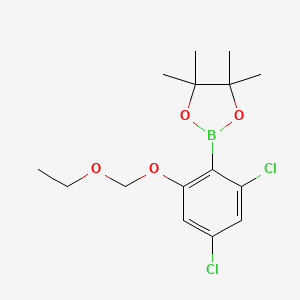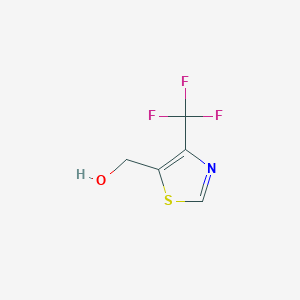
(4-(Trifluoromethyl)thiazol-5-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Trifluoromethyl)thiazol-5-yl)methanol is a chemical compound that features a thiazole ring substituted with a trifluoromethyl group and a methanol group. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(Trifluoromethyl)thiazol-5-yl)methanol typically involves the reaction of appropriate thiazole precursors with trifluoromethylating agents. One common method involves the use of phenyl acetylene, N-bromosuccinimide, and thiourea in an aqueous medium to yield substituted thiazole derivatives .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: (4-(Trifluoromethyl)thiazol-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions due to the presence of the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
(4-(Trifluoromethyl)thiazol-5-yl)methanol has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of (4-(Trifluoromethyl)thiazol-5-yl)methanol involves its interaction with various molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. The thiazole ring’s aromaticity allows it to participate in π-π interactions and hydrogen bonding, influencing its biological effects .
Comparison with Similar Compounds
- 2-(4-(Trifluoromethyl)-1,3-thiazol-5-yl)ethanol
- (2-Chloro-1,3-thiazol-5-yl)methanol
- 4-(4-(Trifluoromethyl)phenyl)-1,3-thiazol-2-yl)acetic acid
Comparison: (4-(Trifluoromethyl)thiazol-5-yl)methanol is unique due to the presence of both the trifluoromethyl and methanol groups, which impart distinct electronic and steric properties. These features can influence its reactivity and biological activity compared to other thiazole derivatives .
Properties
Molecular Formula |
C5H4F3NOS |
|---|---|
Molecular Weight |
183.15 g/mol |
IUPAC Name |
[4-(trifluoromethyl)-1,3-thiazol-5-yl]methanol |
InChI |
InChI=1S/C5H4F3NOS/c6-5(7,8)4-3(1-10)11-2-9-4/h2,10H,1H2 |
InChI Key |
BTGKQTDTWCFEPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(S1)CO)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



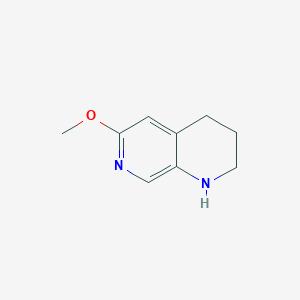
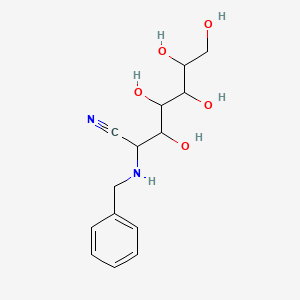
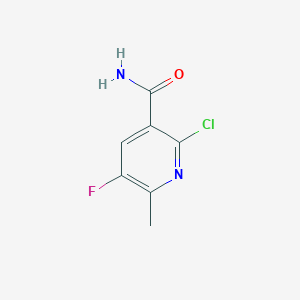

![n-[4-(4,6-Diamino-1,3,5-triazin-2-yl)phenyl]-2-nitrobenzamide](/img/structure/B13983939.png)
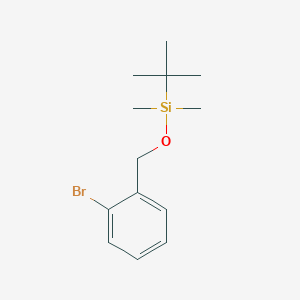
![benzyl N-[4-(hydroxymethyl)piperidin-4-yl]carbamate](/img/structure/B13983957.png)

